REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Br:11])[C:7](=[O:12])[CH2:6][CH2:5]2.[N:13]([O-:15])=[O:14].[Na+].C(OCC)C>F[B-](F)(F)F.[H+].O.[Cu]>[N+:13]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Br:11])[C:7](=[O:12])[CH2:6][CH2:5]2)([O-:15])=[O:14] |f:1.2,4.5|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C2CCC(C2=CC1Br)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
copper
|
Quantity
|
40 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
after completion of addition
|
Type
|
ADDITION
|
Details
|
During the addition, excessive foaming
|
Type
|
STIRRING
|
Details
|
After further stirring for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through celite
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (5′300 mL)
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
Chromatography over silica gel, eluting with CH2Cl2
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2CCC(C2=CC1Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.5 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |